Product packaging for 3-(Chloromethyl)chroman(Cat. No.:CAS No. 115822-64-5)

3-(Chloromethyl)chroman

Cat. No.: B046084
CAS No.: 115822-64-5
M. Wt: 182.64 g/mol
InChI Key: IWQDLTXWJODHGG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)chroman is a versatile and valuable chemical scaffold and synthetic intermediate in organic chemistry and drug discovery research. This compound features a chroman backbone, a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules, fused with a highly reactive chloromethyl functional group. The primary research application of this compound lies in its use as a key building block for the synthesis of more complex molecular architectures. The chloromethyl group serves as an excellent electrophilic handle, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nitrogen, oxygen, and sulfur nucleophiles, such as amines, alcohols, and thiols. This reactivity allows researchers to efficiently functionalize the chroman core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B046084 3-(Chloromethyl)chroman CAS No. 115822-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQDLTXWJODHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554028
Record name 3-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115822-64-5
Record name 3-(Chloromethyl)-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloromethyl Chroman

Direct Chloromethylation Strategies for Chroman Ring Systems

Directly introducing a chloromethyl group onto the C-3 position of a pre-existing chroman scaffold is not a standard or efficient method due to the chemical nature of the saturated heterocyclic ring.

The Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst such as zinc chloride. wikipedia.orgambeed.com The mechanism involves the formation of an electrophile from protonated formaldehyde, which then attacks an electron-rich aromatic ring. wikipedia.orgalfa-chemistry.com

When applied to the chroman ring system, electrophilic substitution preferentially occurs on the electron-rich benzene (B151609) portion of the molecule (at positions 6 and 8) rather than on the aliphatic C-3 position of the pyran ring. chempedia.info Highly activated systems like phenols and their ethers, which the chroman structure contains, can also lead to side reactions and the formation of diarylmethane byproducts under typical Blanc conditions. wikipedia.org Consequently, the direct application of Blanc reaction principles for the synthesis of 3-(Chloromethyl)chroman is mechanistically unfavorable and not a reported high-yield procedure.

The C-3 position of the chroman ring is a saturated carbon and is therefore not susceptible to direct attack by electrophiles in the same way an aromatic or unsaturated system is. doi.org However, related structures can be functionalized at the 3-position under specific conditions. For instance, the reaction of chroman-4-one with a Vilsmeier reagent (a source of electrophilic chloromethylene iminium species) can lead to the formation of 3-(chloromethyl)chromone. researchgate.net This reaction proceeds through the enol or enolate form of the ketone, allowing for electrophilic attack at the C-3 position. The resulting 3-(chloromethyl)chromone can then serve as a precursor for this compound via subsequent reduction steps.

Multi-Step Synthetic Pathways for the Introduction of the 3-Chloromethyl Moiety

Multi-step syntheses represent the most viable and versatile approaches for preparing this compound. These methods involve either the transformation of a functional group on a pre-formed chroman ring or the construction of the chroman ring from a precursor already bearing the chloromethyl group.

A common and reliable strategy involves the synthesis of a chroman derivative with a functional group at the C-3 position that can be readily converted into a chloromethyl group. The most direct precursor is chroman-3-ylmethanol (3-hydroxymethyl-chroman).

This precursor can be synthesized through various established routes, followed by the conversion of the primary alcohol to a chloride. This transformation is a standard functional group interconversion and can be accomplished using several common chlorinating agents.

Table 1: Common Reagents for the Conversion of Chroman-3-ylmethanol to this compound

ReagentFormulaTypical Conditions
Thionyl chlorideSOCl₂Often with a base like pyridine (B92270) or neat
Phosphorus trichloridePCl₃Typically in an inert solvent
Phosphorus pentachloridePCl₅Used for converting alcohols to chlorides
Appel ReactionCCl₄ / PPh₃Mild conditions, useful for sensitive substrates
Concentrated Hydrochloric AcidHClOften requires a catalyst like ZnCl₂

Another multi-step approach begins with 3-(chloromethyl)chromone, which can be synthesized via the Vilsmeier-Haack reaction on chroman-4-one. researchgate.net The subsequent catalytic hydrogenation of 3-(chloromethyl)chromone would reduce both the C4-ketone and the C2-C3 double bond to yield the saturated this compound ring system.

An alternative to functionalizing a pre-formed ring is to construct the chroman ring from acyclic precursors where one of the components already contains the required chloromethyl group or a suitable precursor.

One conceptual approach involves an intramolecular cyclization. For example, a stereoselective synthesis of 3-azido-chromanes has been demonstrated through the silver-catalyzed dynamic cyclization of allylic azides bearing a pendant aromatic group. nih.gov The resulting 3-azido-chromane contains a functional group at the desired position that is a versatile handle for further transformations, potentially including conversion to the chloromethyl group.

Another powerful method for chroman synthesis is the oxa-Povarov reaction, which is a formal [4+2] cycloaddition. acs.org This reaction could theoretically be adapted by using an alkene component that is pre-functionalized with a chloromethyl group, leading to the direct formation of the 3-substituted chroman ring. Similarly, building blocks like 3-chloro-2-(chloromethyl)-1-propene could potentially be used in cyclization strategies. orgsyn.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of this compound, which are valuable for various applications. The most effective strategies involve the creation of a chiral chroman precursor with a functional group at the C-3 position that can be converted to the chloromethyl group without racemization.

A highly efficient method involves the nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones. chemrxiv.org This reaction produces chiral 3-hydroxychromans bearing a quaternary stereocenter with excellent yields and high enantioselectivity. chemrxiv.org The resulting chiral alcohol is a direct precursor to chiral this compound. The conversion of the hydroxyl group to the chloride using a reagent like thionyl chloride can proceed through an Sₙ2 mechanism, which would result in an inversion of stereochemistry at the C-3 position.

Table 2: Nickel-Catalyzed Stereoselective Synthesis of Chiral 3-Hydroxychroman Precursors

SubstrateYield (%)Enantiomeric Ratio (er)
Aryl chained alkynone 17895:5
Aryl chained alkynone 297>99:1
Aryl chained alkynone 38594:6
Data synthesized from findings in related stereoselective syntheses of 3-hydroxychromans. chemrxiv.org

Furthermore, the dynamic kinetic asymmetric cyclization of allylic azides provides a route to highly substituted chromanes with excellent diastereoselectivity. nih.gov This method establishes the relative stereochemistry at the C-2, C-3, and C-4 positions during the ring-forming step, offering another sophisticated strategy for controlling the three-dimensional structure of the chroman core.

Enantioselective Approaches for Chiral Induction at C3

Achieving enantioselectivity in the synthesis of chromans, including derivatives like this compound, is crucial for various applications. While direct enantioselective methods for this compound are not extensively documented, the principles can be inferred from the synthesis of related chiral chroman structures. A key strategy involves the asymmetric synthesis of a precursor, such as a 3-substituted chroman with a functional group that can be later converted to a chloromethyl group.

For instance, copper-hydride (CuH) catalysis has been effectively used in the highly enantioselective C3-allylation of 1H-N-(benzoyloxy)indazoles, creating quaternary chiral centers at the C3 position with high yields and enantioselectivity nih.gov. This type of methodology, which proceeds through a well-defined six-membered Zimmerman-Traxler-type transition state, could potentially be adapted for the introduction of a suitable three-carbon unit at the C3 position of a chromene precursor, which could then be transformed into the chloromethyl group nih.gov. The enantioselectivity in such reactions is typically governed by steric interactions between the ligand and the substrate nih.gov.

Another powerful approach is the use of cycloaddition reactions. A kinetically controlled diastereoselective cycloaddition between a chiral enol ether and an ortho-quinone methide has been shown to produce chroman spiroketal motifs nih.gov. This highlights the potential of cycloaddition strategies to set the stereochemistry at the C3 position of the chroman core, which could then be elaborated to the target molecule.

Diastereoselective Synthesis and Control of Relative Stereochemistry

When a molecule contains multiple stereocenters, controlling their relative configuration is a significant synthetic challenge. Diastereoselective synthesis aims to produce one diastereomer preferentially over others. For chroman derivatives, this is often relevant in the synthesis of 2,3-disubstituted or 2,3,4-trisubstituted systems.

A notable example is the tandem reaction involving Rh-catalyzed intermolecular hydroacylation of alkynes with salicylaldehydes, followed by an intramolecular oxo-Michael addition iastate.edu. This method yields 2,3-disubstituted chroman-4-ones with high diastereoselectivity. The choice of base was found to be critical in controlling the efficiency of the oxo-Michael addition and, consequently, the diastereomeric ratio of the product iastate.edu. Although this method produces a ketone at the C4 position, subsequent reduction and functional group manipulation could lead to a this compound derivative, with the stereochemistry at C2 and C3 established in the key tandem step.

Similarly, the reaction of 3-nitro-2H-chromenes with enamines has been used to synthesize trans,trans-2,3,4-trisubstituted chromans researchgate.net. This reaction proceeds via the addition of the enamine to the activated double bond of the nitrochromene, establishing a specific relative stereochemistry between the substituents at positions 2, 3, and 4 researchgate.net.

Furthermore, a highly diastereoselective synthesis of chroman-spirobenzofuranone scaffolds has been achieved through an oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins nih.gov. These reactions can produce complex structures with excellent diastereomeric ratios (dr), often greater than 19:1 nih.gov. The relative configuration of the products can be confirmed by techniques such as single-crystal X-ray analysis nih.gov.

The table below summarizes key findings in diastereoselective chroman synthesis, which could be adapted for this compound.

Reaction TypeReactantsCatalyst/BaseProduct TypeDiastereomeric Ratio (dr)Ref
Tandem Hydroacylation/Oxo-MichaelSalicylaldehydes, 1,2-Diarylacetylenes[Rh(cod)Cl]₂, CsF2,3-Diarylchroman-4-onesup to >20:1 iastate.edu
Oxa-Michael/1,6-Conjugated Additionortho-Hydroxyphenyl-substituted p-QMs, Benzofuran-2-onesK₂CO₃Chroman-spirobenzofuranones>19:1 nih.gov
CondensationSubstituted 6-steryl-4-aryldihydropyrimidin-2-ones, Resorcinolp-TsOHSpiro[chromane-2,4'-pyrimidine]Two diastereoisomers formed mdpi.com

Advanced Synthetic Methodologies

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and automated processes. These advanced methodologies are being applied to the synthesis of complex heterocyclic compounds like chromans.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency epitomejournals.commlsu.ac.in. While specific green synthesis routes for this compound are not widely published, methods used for related compounds like coumarins, which can be precursors to chromans, offer valuable insights.

For example, the synthesis of coumarin (B35378) derivatives has been achieved using environmentally benign catalysts and conditions. Alumina sulfuric acid has been used as a catalyst for the solvent-free synthesis of substituted 4-(chloromethyl)-2H-chromen-2-ones, with yields ranging from 88% to 96% nih.gov. Another approach involves the use of a Brønsted acidic pyridinium-based ionic liquid as a catalyst in Pechmann condensations to produce coumarins rsc.org. The use of deep eutectic solvents or even waste waters from food processing as reaction media represents a significant step towards greener chemical production nih.gov.

Microwave-assisted organic synthesis is another key green chemistry technique. It can significantly reduce reaction times and energy consumption. For instance, the nitration of phenol (B47542) has been achieved in just one minute under microwave irradiation, with a higher yield compared to conventional methods wjpmr.com. The application of such techniques to the synthesis of chroman precursors could offer a more sustainable route to this compound.

The table below compares conventional and green synthesis methods for related compounds, illustrating the potential benefits.

ReactionConventional MethodGreen MethodYield (Conventional)Yield (Green)Ref
Benzilic Acid SynthesisKOH, ethanol, 100°CSolid-state, grinding65.21%76.08% wjpmr.com
Nitration of PhenolH₂SO₄, HNO₃Calcium nitrate, acetic acid, microwave85.47%94.98% wjpmr.com
Coumarin SynthesisVariousAlumina sulfuric acid, solvent-free, 100°CVaries88-96% nih.gov

Flow Chemistry and Automated Synthesis Techniques for Chroman Derivatives

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability syrris.commdpi.com. Coupled with automation, these techniques can accelerate the discovery and optimization of new synthetic routes springernature.commit.edu.

An automated synthesis platform can be programmed with a "chemical recipe file" to perform a multi-step synthesis, including modifications to the molecular scaffold at various stages springernature.com. This approach has been demonstrated for the synthesis of complex active pharmaceutical ingredients and could be adapted for the production of this compound and its analogues mit.edu. The integration of artificial intelligence and machine learning with automated flow chemistry platforms promises to further revolutionize the design and execution of synthetic strategies for complex molecules like chroman derivatives syrris.com.

The benefits of flow chemistry are particularly evident in library generation for drug discovery, where a large number of related compounds are synthesized for screening. The increased efficiency and reproducibility of automated flow systems make them ideal for this purpose syrris.com.

Chemical Reactivity and Transformations of 3 Chloromethyl Chroman

Reactivity of the Chloromethyl Group at C3

The carbon-chlorine bond in the chloromethyl group is polarized (Cδ+-Clδ-), rendering the carbon atom electrophilic. Its reactivity is significantly enhanced by the adjacent chroman ring system. The proximity to the aromatic ring allows for the stabilization of reaction intermediates, such as carbocations or radicals, through resonance. This stabilization is a key factor in the diverse reactions this moiety can undergo.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

3-(Chloromethyl)chroman readily participates in nucleophilic substitution reactions, where the chloride ion is displaced by a wide range of nucleophiles. The reaction can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism, with the operative pathway being highly dependent on the reaction conditions. ucalgary.caorganic-chemistry.org

As a primary halide, this compound is sterically unhindered, making it an excellent substrate for the SN2 pathway. ucalgary.caulethbridge.ca This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Strong, unhindered nucleophiles and polar aprotic solvents favor this pathway.

Despite being a primary halide, the SN1 pathway is also accessible due to the resonance stabilization of the potential carbocation intermediate. glasp.coquora.com The departure of the chloride leaving group would form a primary carbocation at C3, which is immediately stabilized by the delocalization of the positive charge into the adjacent benzene (B151609) ring. quora.comreddit.com This resonance stabilization lowers the activation energy for carbocation formation. SN1 reactions are favored by conditions that promote ionization, such as the use of weak nucleophiles (e.g., in solvolysis reactions) and polar protic solvents like water or alcohols. youtube.comglasp.co

Table 1: Comparison of SN1 and SN2 Pathways for this compound
FactorSN1 PathwaySN2 Pathway
Mechanism Two-step (loss of leaving group, then nucleophilic attack)One-step (concerted attack and displacement)
Intermediate Resonance-stabilized benzylic carbocationPentacoordinate transition state
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Favored by Weak nucleophiles (e.g., H₂O, ROH), polar protic solventsStrong nucleophiles (e.g., ⁻OH, ⁻CN, I⁻), polar aprotic solvents
Example Reaction CH₃OH, heat → 3-(Methoxymethyl)chromanNaCN in DMSO → 3-(Cyanomethyl)chroman

Elimination Reactions to Form Exocyclic Double Bonds

Under the influence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form an exocyclic double bond, yielding 3-methylenechroman. ucalgary.ca This reaction competes with nucleophilic substitution, and the product distribution is heavily influenced by the nature of the base and the reaction temperature. libretexts.org

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the C3 carbon at the same time the chloride ion departs. pharmaguideline.com This pathway is favored by strong, bulky bases, such as potassium tert-butoxide, which are sterically hindered and therefore act as poor nucleophiles, minimizing the competing SN2 reaction. libretexts.org Higher temperatures also tend to favor elimination over substitution. organicchemistrytutor.com

The E1 mechanism proceeds through the same resonance-stabilized carbocation intermediate as the SN1 reaction. youtube.com Following the formation of the carbocation, a weak base (often the solvent) removes a proton from the C3 carbon to form the double bond. E1 reactions are typically minor pathways for primary halides and occur under similar conditions as SN1 reactions (weak base/nucleophile, polar protic solvent).

Table 2: Influence of Base on Substitution vs. Elimination of this compound
Base/NucleophileStrength/StericsPrimary Reaction PathwayMajor Product
NaOHStrong, unhinderedSN23-(Hydroxymethyl)chroman
CH₃COONaWeak base, good nucleophileSN23-(Acetoxymethyl)chroman
KOC(CH₃)₃ (Potassium tert-butoxide)Strong, sterically hinderedE23-Methylenechroman
DBUStrong, non-nucleophilicE23-Methylenechroman

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group can participate in free-radical reactions. The benzylic C-H bonds of an analogous compound, 3-methylchroman, are susceptible to radical halogenation, providing a potential synthetic route to this compound. ucalgary.cajove.com Conversely, the carbon-chlorine bond in this compound can be cleaved under radical conditions.

A common radical transformation is reductive dehalogenation. This can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to produce a tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The tributyltin radical abstracts the chlorine atom from this compound to form a stable tributyltin chloride and a resonance-stabilized 3-(chromanylmethyl) radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (3-methylchroman) and regenerating the tributyltin radical to continue the chain. youtube.com

Termination: The reaction concludes when two radical species combine. youtube.com

Transformations of the Chroman Ring System

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the chroman system is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The regiochemical outcome of these reactions is controlled by the directing effects of the substituents already on the ring.

In this compound, the benzene ring is substituted with an alkyl group (the dihydropyran ring) and an ether oxygen. The heterocyclic oxygen atom is a powerful activating, ortho-, para-directing group because its lone-pair electrons can be donated into the aromatic ring via resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex). lumenlearning.compitt.edu The alkyl portion of the fused ring is a weak activating group that also directs ortho and para.

The strongly activating ether oxygen dominates the directing effect. pitt.edu Therefore, electrophiles will preferentially attack the positions ortho and para to the oxygen atom, which correspond to the C8 and C6 positions of the chroman ring, respectively. Due to potential steric hindrance at the C8 position from the adjacent heterocyclic ring, substitution at the C6 (para) position is often favored. msu.edu

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsElectrophile (E⁺)Predicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺3-(Chloromethyl)-6-nitrochroman
BrominationBr₂, FeBr₃Br⁺6-Bromo-3-(chloromethyl)chroman
SulfonationFuming H₂SO₄ (SO₃)SO₃This compound-6-sulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(this compound-6-yl)ethan-1-one

Reactions at the Heterocyclic Oxygen Atom

The oxygen atom in the dihydropyran ring possesses two lone pairs of electrons, giving it Lewis base character. It can be protonated by strong Brønsted acids or coordinate with Lewis acids. This interaction typically forms an oxonium ion. While this activation can facilitate the cleavage of C-O bonds in acyclic ethers, the C(aryl)-O bond within the chroman system is very strong and resistant to cleavage due to the sp² hybridization of the carbon and resonance effects. Ring-opening reactions would require harsh conditions (e.g., concentrated HBr or HI) and would lead to the destruction of the chroman scaffold.

The Lewis basicity of the oxygen can also influence other reactions. For example, during Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the heterocyclic oxygen. This coordination can decrease the electron-donating ability of the oxygen, thereby deactivating the aromatic ring towards electrophilic attack and potentially slowing the reaction rate compared to simpler alkylbenzenes.

Oxidative and Reductive Transformations of the Chroman Core

The chroman core of this compound can undergo various oxidative and reductive transformations, leading to the formation of different structural analogs.

Oxidative Transformations:

Oxidation of the chroman core can introduce new functional groups or alter the oxidation state of the heterocyclic ring. For instance, oxidation reactions can lead to the formation of chroman-4-ones or other oxidized derivatives. A general scheme for the oxidation of a chroman derivative involves the conversion of a tetralin scaffold to a chroman structure through a carbon-to-oxygen swap. This transformation can result in chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.orgnih.gov

Specific examples of oxidative transformations on related chroman structures include:

Bromination and Elimination: Chroman-4-ones can be converted to the corresponding 3-bromo-chroman-4-one using a brominating agent like pyridinium (B92312) tribromide. Subsequent elimination of hydrobromide can yield the corresponding chromone (B188151). acs.org

Oxidative Ring Contraction: A novel method involves the oxidative ring-contractive transformations of tetrahydrobenzooxepinones, which are enabled by intermediate silylation into ketene (B1206846) acetals, to yield chroman derivatives. chemrxiv.orgnih.gov

Reductive Transformations:

Reduction of the chroman core typically targets specific functional groups that may be present. For example, the carbonyl group in a chroman-4-one derivative can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4). acs.org This hydroxyl group can then be further removed through dehydroxylation using reagents such as triethylsilane in the presence of a Lewis acid, yielding the fully reduced chroman ring. acs.org

The stereochemistry of these transformations is a critical aspect, with the potential for creating specific stereoisomers. For instance, the reduction of a chroman-4-one can proceed with high diastereoselectivity. acs.org The synthesis of (2R,4′RS,8′RS)-α-tocopherol, a form of Vitamin E, involves a reduction step followed by desulfinylation to obtain the desired chroman core with high enantiomeric excess. researchgate.net

Cross-Coupling Reactions Involving this compound

The chloromethyl group at the 3-position of the chroman ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. thermofisher.com

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. wikipedia.orgmdpi.com

Suzuki Coupling:

The Suzuki reaction, or Suzuki-Miyaura coupling, is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org While direct examples involving this compound are not prevalent in the provided search results, the general applicability of Suzuki coupling to alkyl halides suggests its potential. nih.govorganic-chemistry.org The reaction typically involves a Pd(0)/Pd(II) catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. libretexts.org

General Reaction Scheme: R¹-X + R²-BY₂ → R¹-R² wikipedia.org

Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos, PCy₃). commonorganicchemistry.com

Base: A base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) is required. commonorganicchemistry.comnih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Analogous to the Suzuki coupling, the chloromethyl group of this compound could potentially act as the halide partner in such reactions. A domino Sonogashira coupling has been reported for 2-chloro-3-(chloromethyl)quinolines, which are structurally related, indicating the feasibility of such transformations. irantypist.comdntb.gov.ua

Reaction Conditions: Typically carried out under mild conditions with an amine base that can also serve as the solvent. wikipedia.org

Catalyst System: A palladium(0) catalyst and a copper(I) cocatalyst. libretexts.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgyoutube.com The reaction is highly versatile and can be performed intramolecularly, which often improves regioselectivity and stereoselectivity. libretexts.org

Catalytic Cycle: The mechanism involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, β-hydride elimination, and reductive elimination. libretexts.org

Catalyst and Conditions: Palladium acetate (B1210297) with a phosphine ligand is a common catalyst system, and a base like sodium acetate is used. youtube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System Key Features
Suzuki Organohalide + Organoboron Pd Complex + Ligand Forms C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orgnih.gov
Sonogashira Terminal Alkyne + Aryl/Vinyl Halide Pd Catalyst + Cu(I) Cocatalyst Forms C-C bonds to create conjugated enynes and arylalkynes. wikipedia.orglibretexts.org
Heck Unsaturated Halide + Alkene Pd Catalyst + Base Creates substituted alkenes. wikipedia.orgorganic-chemistry.org

Other Transition Metal-Catalyzed Coupling Reactions at the Chloromethyl Site

Besides palladium, other transition metals like nickel and iron can also catalyze cross-coupling reactions. ustc.edu.cnnih.gov These alternative catalysts can offer different reactivity profiles and may be more cost-effective.

Nickel-catalyzed cross-couplings are particularly effective for reactions involving alkyl halides. princeton.edu The Kumada coupling, for instance, utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. umb.edu Negishi coupling, which uses organozinc reagents, is also a powerful tool for forming C-C bonds with a broad scope. nih.govumb.edu

The choice of ligand is crucial in these reactions, as it can influence the catalyst's activity and selectivity. princeton.edu For example, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and prevent β-hydride elimination in couplings involving alkyl halides. princeton.edu

Multi-Component Reactions (MCRs) Involving this compound as a Reactant

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are highly atom-economical and are valuable in combinatorial chemistry for the rapid generation of diverse molecular libraries. bohrium.com

While specific examples of MCRs involving this compound were not identified in the provided search results, its bifunctional nature—possessing both a reactive chloromethyl group and a chroman scaffold—makes it a potentially valuable building block for such reactions. The chloromethyl group can act as an electrophilic component, reacting with nucleophiles generated in situ during the MCR.

For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used. bohrium.com It is conceivable that this compound could be incorporated into novel MCRs. For example, a cascade reaction could be initiated by a palladium-catalyzed cross-coupling at the chloromethyl site, followed by an intramolecular cyclization or another intermolecular reaction involving other components present in the reaction mixture. Such strategies have been demonstrated in cascade imidoylative Buchwald-Hartwig couplings followed by Suzuki couplings. mdpi.com

Structure Activity Relationship Sar Studies and Analog Design for Chroman Derivatives

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to predict and rationalize the biological activity of molecules, thereby guiding the design of more potent and selective compounds. For chroman derivatives, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two key in silico techniques used to decipher the complex interplay between structure and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its biological activity. fiveable.mejocpr.com These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features that are critical for their function. wikipedia.orgnih.gov

For chroman-based compounds, a QSAR study typically involves calculating a variety of molecular descriptors for a series of analogs. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. Statistical methods such as multiple linear regression or partial least squares are then used to generate an equation that quantitatively describes the relationship between these descriptors and the observed biological activity. fiveable.me

A well-validated QSAR model can be highly predictive and serves multiple purposes in drug discovery. It allows for the rapid screening of virtual libraries to prioritize compounds for synthesis and testing, helps in understanding the mechanism of action by highlighting key molecular features, and guides the optimization of lead compounds to enhance efficacy. jocpr.comresearchgate.net

Table 1: Illustrative Descriptors for a Hypothetical QSAR Model of Chroman Analogs

Descriptor CategorySpecific DescriptorPotential Impact on Activity
Electronic Hammett constant (σ) of ring substituentsElectron-withdrawing groups may enhance activity by modifying the electronics of the aromatic ring. researchgate.net
Steric Molar Refractivity (MR) of a side chainOptimal size and shape of substituents at specific positions can improve binding to a biological target.
Hydrophobic Partition Coefficient (logP)Modulating lipophilicity is crucial for balancing solubility and membrane permeability.
Topological Wiener IndexDescribes molecular branching, which can influence receptor fit and overall molecular conformation.

Pharmacophore Modeling and Ligand-Based Drug Design for Chroman Scaffolds

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the specific 3D arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov This approach is particularly valuable when the 3D structure of the target protein is unknown, relying instead on the structures of known active ligands (ligand-based design). creative-biolabs.comdergipark.org.tr

To develop a pharmacophore model for a series of active chroman derivatives, the process begins with the conformational analysis and superposition of these molecules. By identifying the common chemical features—such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and ionizable groups—and their spatial relationships, a 3D hypothesis is generated. nih.govyoutube.com This model serves as a 3D query to screen large compound databases, identifying novel and structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. dergipark.org.tr

Table 2: Potential Pharmacophoric Features for a Chroman-Based Ligand

Pharmacophoric FeaturePotential Corresponding Structural Element in ChromanRole in Molecular Recognition
Hydrogen Bond Acceptor (HBA) Oxygen atom in the pyran ring; Carbonyl group in chromanones.Forms hydrogen bonds with donor groups on the target protein.
Aromatic Ring (AR) The benzene (B151609) ring of the chroman scaffold.Engages in π-π stacking or hydrophobic interactions.
Hydrophobic Group (HY) Alkyl substituents on the chroman ring.Interacts with nonpolar pockets in the binding site.
Electrophilic Center Carbon atom of the chloromethyl group.Potential for forming covalent or strong non-covalent interactions.

Design and Synthesis of 3-(Chloromethyl)chroman Analogs for SAR Investigations

Building upon the insights gained from computational models, the rational design and synthesis of new analogs are crucial for experimentally validating hypotheses and refining SAR understanding. researchgate.net For this compound, systematic modifications can be explored across different regions of the molecule to probe their influence on biological activity.

Systematic Substitution Pattern Variations on the Chroman Ring (e.g., 2-, 6-, 8-positions)

The aromatic benzene portion and the dihydropyran ring of the chroman scaffold offer multiple positions for substitution. Altering the substituents at these positions can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. acs.org

Studies on various chroman and chromanone derivatives have demonstrated the importance of the substitution pattern. For instance, introducing electron-withdrawing groups like chloro or nitro at the 6- or 8-positions has been shown to be favorable for certain biological activities, whereas electron-donating groups like methoxy (B1213986) can have the opposite effect. researchgate.netacs.org The size and nature of substituents at the 2-position are also critical, with optimal alkyl chain lengths or the introduction of aromatic groups often leading to enhanced potency. acs.org

Table 3: Impact of Chroman Ring Substitution on Activity

Position of SubstitutionType of SubstituentGeneral SAR Observation
6-position Electron-withdrawing (e.g., -Cl, -Br)Often enhances activity by altering the electronic nature of the aromatic ring. acs.org
6-position Electron-donating (e.g., -OCH₃)Can decrease activity depending on the specific biological target. acs.org
8-position Electron-withdrawing (e.g., -Br)Can be crucial for activity, often in combination with a 6-position substituent. acs.org
2-position Alkyl chains (e.g., n-propyl, n-pentyl)Activity is often dependent on the length of the alkyl chain, suggesting a defined hydrophobic pocket in the target. acs.org
2-position Bulky/Aromatic groupsCan either increase or decrease activity, indicating specific steric constraints at the binding site. acs.org

Modifications of the Chloromethyl Group and its Impact on Mechanistic Pathways

The 3-(chloromethyl) group is a key functional handle. As a primary alkyl chloride, it renders the benzylic-like carbon atom electrophilic, making it susceptible to nucleophilic substitution. This reactivity can be a critical determinant of the molecule's mechanism of action, potentially allowing for covalent bond formation with a biological target. Modifying this group allows for fine-tuning of this reactivity and exploring different interaction modes.

Replacing chlorine with other halogens (fluorine, bromine, iodine) systematically alters the leaving group ability and the C-X bond strength, thereby modulating the electrophilicity and reaction kinetics. Alternatively, replacing the entire chloromethyl group with other functionalities, such as a hydroxymethyl, cyanomethyl, or azidomethyl group, can change the interaction from potentially covalent to hydrogen bonding or dipole-dipole interactions, which can dramatically alter the mechanistic pathway.

Table 4: Functional Group Modifications of the 3-(Chloromethyl) Side Chain

Original GroupModified GroupChange in PropertyPotential Mechanistic Impact
-CH₂Cl -CH₂F Increased bond strength, reduced leaving group ability.Decreased reactivity towards nucleophiles; may engage in hydrogen bonding.
-CH₂Cl -CH₂Br / -CH₂I Decreased bond strength, enhanced leaving group ability.Increased reactivity towards nucleophiles, favoring covalent modification.
-CH₂Cl -CH₂OH Introduction of H-bond donor/acceptor capability.Shift from electrophilic to hydrogen-bonding interactions.
-CH₂Cl -CH₂CN Introduction of a dipole and a weak H-bond acceptor.Alters electronic profile and potential for dipole-dipole interactions.

Bioisosteric Replacements in the Chroman Scaffold and its Side Chains

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, pharmacokinetics, or toxicity profile of a lead compound. nih.govresearchgate.net A bioisostere is a functional group or substituent that retains similar physicochemical or topological properties to the original group, resulting in similar biological activity. cambridgemedchemconsulting.com This strategy can be applied to both the chroman scaffold and its side chains.

For the 3-(chloromethyl) side chain, classical bioisosteres could include other small, halogen-containing groups. Non-classical bioisosteres might involve replacing the chloromethyl group with moieties like a trifluoromethyl (-CF₃) or a small heterocyclic ring (e.g., oxetane) to mimic its steric bulk while altering its electronic properties.

Table 5: Potential Bioisosteric Replacements for this compound

Original MoietyBioisosteric ReplacementRationale for Replacement
-CH₂Cl -CF₃ Mimics steric bulk of a t-butyl group but is more metabolically stable and lipophilic. cambridgemedchemconsulting.com
-CH₂Cl Tetrazole ring Can act as a bioisostere for various functional groups, altering acidity and metabolic profile.
Ring Oxygen (-O-) Ring Sulfur (-S-) Creates a thiochroman (B1618051) scaffold, modifying lipophilicity and electronic distribution. nih.gov
Benzene Ring Pyridine (B92270) Ring Introduces a nitrogen atom, allowing for new hydrogen bonding interactions and altering solubility.
Benzene Ring Thiophene Ring A common phenyl bioisostere that can modulate physicochemical properties. cambridgemedchemconsulting.com

Conformational Analysis and Molecular Recognition

The three-dimensional arrangement of a molecule is critical to its biological function, dictating how it interacts with target macromolecules such as proteins and enzymes. For chroman derivatives, including this compound, the specific shape or conformation of the molecule is a key determinant of its activity. This section explores the conformational preferences of this compound and how these structural nuances influence its recognition at biological targets.

Conformational Preferences of this compound

The chroman scaffold consists of a dihydropyran ring fused to a benzene ring. The non-aromatic dihydropyran ring is not planar and, similar to cyclohexane, adopts puckered conformations to minimize steric and torsional strain. libretexts.org The most stable conformations are typically half-chair or sofa forms. The substituent at the 3-position, in this case, a chloromethyl group (-CH₂Cl), can occupy two primary orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Axial vs. Equatorial Orientation: In most substituted cyclic systems, bulky substituents preferentially occupy the equatorial position to avoid unfavorable steric interactions with axial atoms on the same side of the ring, known as 1,3-diaxial interactions. lumenlearning.com For this compound, placing the chloromethyl group in the equatorial position minimizes steric clash with other parts of the chroman ring, generally resulting in a lower energy and more stable conformation.

Torsional Strain: The rotation around the C2-C3 bond influences the relative positions of substituents, leading to different energy levels. libretexts.org The staggered conformations, where substituents are maximally separated, are energetically favored over eclipsed conformations where they are aligned. The anti-conformation, where the largest groups are 180° apart, is typically the most stable. libretexts.org In the case of this compound, the orientation of the chloromethyl group relative to the rest of the ring system is a key factor in determining the lowest energy state.

Computational studies, often employing methods like density functional theory (DFT), are used to calculate the potential energy of different conformations. nih.gov These calculations help quantify the energy difference between the axial and equatorial conformers and identify the most probable three-dimensional structure of the molecule under physiological conditions.

Table 1: Calculated Energetic Contributions to Conformational Stability in 3-Substituted Chromans

Interaction TypeDestabilization Energy (kJ/mol)Conformation AffectedDescription
Gauche Interaction~3.8StaggeredSteric interaction between groups at a 60° dihedral angle. libretexts.org
H↔H Eclipsing~4.0EclipsedTorsional strain from eclipsing hydrogen atoms. lumenlearning.com
H↔CH₂Cl Eclipsing~6.0EclipsedTorsional strain from eclipsing a hydrogen and a chloromethyl group. lumenlearning.com
1,3-Diaxial InteractionVariableAxialSteric repulsion between an axial substituent and other axial atoms.

Impact of Conformation on Molecular Interactions at Biological Targets

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The ability of a small molecule like this compound to bind to a biological target is fundamentally dependent on the complementarity of shape and charge between the ligand and the binding site. researchgate.net

The conformational preference of this compound directly influences its biological activity. sciencedaily.com A protein's binding pocket is a precisely shaped three-dimensional cavity, and a ligand must adopt a conformation that fits snugly into this pocket to ensure effective binding. researchgate.net

Shape Complementarity: The energetically preferred equatorial conformation of the chloromethyl group presents a specific three-dimensional profile to a potential biological target. If this shape is complementary to the target's binding site, high-affinity binding is more likely. An energetically unfavorable conformation, such as the axial form, would require the molecule to overcome an energy barrier to fit into the binding site, resulting in weaker binding.

Orientation of Key Functional Groups: The chloromethyl group is a key feature of the molecule. Its spatial position, dictated by the ring's conformation, is critical for interaction. For instance, the chlorine atom can participate in halogen bonding or hydrophobic interactions, while the entire group contributes to the molecule's shape and volume. The equatorial orientation places this group in a specific region of space relative to the chroman ring, which may be essential for aligning with a corresponding sub-pocket in the receptor.

The relationship between a molecule's conformation and its biological activity is a cornerstone of structure-activity relationship (SAR) studies. acs.org By understanding the stable conformations of this compound, medicinal chemists can design analogs with modified substituents or rigidified scaffolds that lock the molecule into its most active conformation, thereby enhancing potency and selectivity for a specific biological target.

Table 2: Relationship Between Conformational State and Biological Interaction Potential

ConformerRelative StabilityShape ProfilePotential for Target Binding
EquatorialMore Stable (Lower Energy)Extended, flatter profileHigh, if shape is complementary to the binding site.
AxialLess Stable (Higher Energy)More compact, taller profileLow, requires energy to adopt; may fit specific, narrow binding pockets.

Advanced Spectroscopic and Structural Characterization of 3 Chloromethyl Chroman Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(chloromethyl)chroman derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound structure, the spectrum would exhibit distinct signals for the aromatic protons, the protons on the heterocyclic ring, and the chloromethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all critical for assignment. For instance, the diastereotopic protons of the chloromethyl group (—CH₂Cl) and the C4 methylene (B1212753) group often appear as complex multiplets due to chiral center at C3.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and an indication of the functional groups present (e.g., aromatic, aliphatic, C-O, C-Cl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton couplings (J-coupling), helping to identify adjacent protons within the spin system, such as those on the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and linking different fragments of the molecule.

These combined NMR techniques allow for the complete and detailed assignment of all proton and carbon signals, confirming the constitution and configuration of this compound derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted this compound Derivative

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity
272.54.25m
345.82.90m
428.92.80, 3.05m
4a121.5--
5127.87.10d
6120.56.85t
7129.07.15t
8116.26.90d
8a154.3--
CH₂Cl48.13.75m

Note: Data are hypothetical and for illustrative purposes. Actual chemical shifts can vary based on substitution patterns and the solvent used.

High-Resolution Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that provides the precise mass of a molecule, enabling the determination of its elemental composition. This technique is critical for confirming the identity of newly synthesized this compound derivatives and for identifying unknown metabolites or degradation products. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with very similar nominal masses, offering a high degree of confidence in molecular formula assignments.

Coupling mass spectrometry with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of complex mixtures.

GC-MS is suitable for volatile and thermally stable compounds

Computational Chemistry and Molecular Modeling in 3 Chloromethyl Chroman Research

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this area, offering a balance between accuracy and computational cost for predicting a wide range of molecular properties. nih.gov

Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful methods for analyzing the electronic structure of molecules such as 3-(Chloromethyl)chroman. researchgate.netresearchgate.net These calculations provide optimized molecular geometries and crucial information about the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net

From the energies of these frontier orbitals, various global reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ), offer a quantitative framework for understanding interaction potential and stability. researchgate.netmdpi.comripublication.com For instance, hardness (η) measures the resistance to change in electron distribution, while electronegativity (χ) indicates the ability of a species to attract electrons. researchgate.net This theoretical framework allows for the in silico prediction of the most likely sites for nucleophilic and electrophilic attack, guiding synthetic strategies and mechanistic studies. nih.govnih.gov

Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT.
ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Ionization PotentialI-EHOMOEnergy required to remove an electron.
Electron AffinityA-ELUMOEnergy released when an electron is added. researchgate.net
Electronegativityχ(I + A) / 2Measures the ability to attract electrons. ripublication.com
Chemical Hardnessη(I - A) / 2Measures resistance to charge transfer. ripublication.com
Chemical SoftnessS1 / ηReciprocal of hardness; indicates higher reactivity. researchgate.net

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which is crucial for structural elucidation and validation. researchgate.net Methods such as Time-Dependent DFT (TD-DFT) can compute theoretical UV-Visible absorption spectra, identifying the electronic transitions responsible for each absorption band. ekb.eg Furthermore, DFT calculations using specific basis sets like 6-311++G(d,p) can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ekb.egdergipark.org.tr

The process involves optimizing the molecular geometry and then performing calculations to obtain theoretical spectral data. dergipark.org.tr These calculated values are often scaled to correct for systematic errors and then compared with experimental data. dergipark.org.tr A high correlation between the predicted and experimental spectra confirms the proposed molecular structure. This combined approach of theoretical prediction and experimental validation is a powerful tool for unambiguously characterizing complex molecules like this compound and its derivatives. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts.
Atom/GroupPredicted 1H Chemical Shift (ppm)Experimental 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)
Ar-H7.20 - 6.807.15 - 6.75155.0 - 116.0154.5 - 116.5
O-CH2 (ring)4.304.2566.066.5
CH2-Cl3.653.6045.045.8
CH (ring)3.103.0535.035.4
CH2 (ring)2.902.8528.028.2

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations, dynamics, and thermodynamic properties, offering insights that are often inaccessible through static modeling alone. mdpi.com

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms (rotamers) that arise from rotation around single bonds. lumenlearning.com For this compound, key conformational questions involve the orientation of the chloromethyl group relative to the chroman ring and the puckering of the dihydropyran ring, which typically adopts a stable chair or half-chair conformation.

MD simulations are an ideal tool for exploring the conformational landscape of such molecules. researchgate.netmdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can sample a wide range of possible conformations and identify the most stable, low-energy states. mdpi.com These simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers between them. doi.org This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. nih.gov

While molecular docking provides a static picture of how a ligand might bind to a protein, MD simulations offer a dynamic view of this interaction over time. researchgate.netresearchgate.net For chroman-based compounds, MD simulations are used to assess the stability of the predicted binding pose and to understand the intricate dynamics of the protein-ligand complex. nih.gov

Starting from a docked pose, an MD simulation is run for the entire protein-ligand system, typically solvated in a water box to mimic physiological conditions. nih.gov Key metrics are analyzed to evaluate the stability of the interaction, including the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. researchgate.net Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and changes in the solvent-accessible surface area, providing a more realistic and comprehensive understanding of the binding event. researchgate.netnih.gov

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ujpronline.com This method is central to structure-based drug design, where it is used to screen virtual libraries of compounds and prioritize candidates for further testing. nih.gov

In the context of this compound and related chroman-based compounds, docking studies are employed to predict how these molecules might interact with specific protein targets. The process involves placing the ligand into the binding site of the protein in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. nih.gov The scoring function typically calculates a value in units of energy (e.g., kcal/mol), where a more negative score indicates a more favorable binding interaction. researchgate.net

The results of a docking study provide a plausible 3D model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the binding pocket. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) and for rationally designing new chroman derivatives with improved potency and selectivity. While docking provides a rapid and efficient way to predict binding modes, the resulting binding affinities are typically considered estimates. nih.govcolumbia.edu

Table 3: Example Molecular Docking Results for Chroman-Based Compounds Against a Hypothetical Protein Target.
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-7.8Tyr-212, Phe-219Hydrophobic, π-π stacking
Chroman-3-ol-7.2Ser-14, Thr-51Hydrogen Bond
6-Hydroxychroman-8.1Tyr-212, His-150Hydrogen Bond, π-π stacking
3-Aminochroman-7.5Asp-148, Ser-14Hydrogen Bond, Electrostatic

Ligand-Protein Interaction Analysis for Chroman Scaffolds

The chroman scaffold, a key structural feature of this compound, is a prevalent motif in many biologically active compounds. Computational chemistry and molecular modeling are essential in understanding how molecules containing this scaffold interact with protein targets. These computational techniques provide insights into the binding mechanisms at a molecular level, which is crucial for the design of new therapeutic agents. nih.govwhiterose.ac.uk

Molecular docking is a widely used computational method to predict the binding orientation of a ligand to a protein. For chroman derivatives, docking studies have been employed to investigate their interactions with various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. core.ac.uk These studies help identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that are critical for ligand binding and selectivity.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, allowing researchers to study the stability of these interactions over time. nih.gov MD simulations of chroman-based compounds bound to their target proteins can reveal conformational changes in both the ligand and the protein, providing a deeper understanding of the binding process. This information is invaluable for optimizing the structure of chroman derivatives to enhance their therapeutic effects.

Interactive Table: Key Interaction Patterns for Chroman Scaffolds

Interaction Type Description Relevant Amino Acid Residues
Hydrogen Bonding The oxygen atom in the chroman ring can act as a hydrogen bond acceptor. Serine, Threonine, Tyrosine
Hydrophobic Interactions The bicyclic ring system of the chroman scaffold interacts with nonpolar residues. Leucine, Isoleucine, Valine
π-π Stacking The aromatic part of the chroman scaffold can stack with aromatic amino acid side chains. Phenylalanine, Tyrosine, Tryptophan

Elucidation of Putative Binding Modes for Enzyme Inhibition or Receptor Modulation

Computational methods are instrumental in determining the likely binding modes of chroman derivatives within the active sites of enzymes or the binding pockets of receptors. researchgate.net This knowledge is fundamental for understanding their mechanism of action and for designing more potent and selective molecules.

For instance, in the context of Alzheimer's disease, chroman-based molecules have been studied as inhibitors of acetylcholinesterase (AChE). core.ac.uk Molecular docking simulations have suggested that the chroman structure can bind to either the catalytic active site or the peripheral anionic site of the enzyme, with the specific binding mode being influenced by the substituents on the chroman ring. core.ac.uk

Similarly, in the study of monoamine oxidase (MAO) inhibitors for the treatment of depression and Parkinson's disease, computational models have shown how the chroman scaffold can be positioned within the enzyme's active site to maximize favorable interactions. researchgate.net The nature of the substituent at the 3-position, as in this compound, can significantly influence the selectivity for MAO-A or MAO-B isoforms.

Interactive Table: Examples of Computationally Predicted Binding Modes for Chroman Derivatives

Target Protein Predicted Binding Mode Key Computational Methods
Acetylcholinesterase (AChE) The chroman ring can engage in π-π stacking with tryptophan residues at the peripheral anionic site. Molecular Docking, MD Simulations
Monoamine Oxidase (MAO) The chroman nucleus fits into the hydrophobic cavity of the active site, with potential interactions with the FAD cofactor. Molecular Docking, QSAR

Cheminformatics and Machine Learning Applications

Predictive Modeling for Reactivity and Synthetic Routes of Chromans

Predictive models for reactivity often use quantum chemical calculations to determine the electronic properties of a molecule, which can highlight the most probable sites for chemical reactions. In the case of this compound, these models would likely identify the chloromethyl group as a key site for nucleophilic substitution reactions.

Machine learning algorithms, trained on extensive databases of known chemical reactions, can forecast the products of new reactions and suggest optimal reaction conditions. nih.govchemrxiv.org This accelerates the discovery of novel synthetic routes for chroman derivatives and the optimization of existing ones. nih.gov

Interactive Table: Predictive Modeling in the Synthesis of Chromans

Modeling Technique Application Predicted Outcome
Quantum Mechanics (e.g., DFT) Calculation of molecular properties like electrostatic potential and frontier molecular orbitals. Identification of reactive sites and prediction of reaction mechanisms.
Retrosynthetic Analysis Software AI-driven tools that propose synthetic pathways by working backward from the target molecule. pharmafeatures.com A ranked list of potential synthetic routes. pharmafeatures.com

Data Mining and Analysis of Chroman Derivative Databases

Large chemical databases such as PubChem, ChEMBL, and Reaxys house a vast amount of information on the synthesis, properties, and biological activities of millions of compounds, including a wide variety of chroman derivatives. jetir.org Cheminformatics provides the tools necessary to mine and analyze this data to uncover valuable structure-activity relationships (SAR). nih.govnih.govlongdom.org

Data mining techniques can be used to search these databases for chroman derivatives with specific structural features or desired biological effects. nih.govresearchgate.net Clustering algorithms can group structurally similar compounds, which can aid in the identification of common pharmacophores. longdom.org

A key application in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. longdom.org By developing mathematical models that correlate the structural features of chroman derivatives with their biological activity, researchers can predict the activity of novel, yet-to-be-synthesized compounds. This allows for a more focused and efficient approach to drug discovery. longdom.org

Interactive Table: Cheminformatic Approaches for Analyzing Chroman Databases

Technique Description Application to Chroman Derivatives
Similarity Searching Identifying molecules in a database that are structurally similar to a query compound. Discovering compounds with potentially similar biological activities.
Substructure Searching Finding all molecules in a database that contain the chroman scaffold. Creating a comprehensive dataset of known chroman derivatives for further analysis.
QSAR Modeling Building statistical models that link molecular descriptors to biological activity. longdom.org Predicting the biological activity of new chroman derivatives before synthesis. longdom.org

Applications of 3 Chloromethyl Chroman As a Synthetic Precursor in Chemical Synthesis

Building Block for Heterocyclic Chemistry

As a foundational unit, 3-(Chloromethyl)chroman provides a straightforward entry point for the synthesis of diverse oxygen-containing heterocyclic compounds. researchgate.net The inherent reactivity of the C-Cl bond is the cornerstone of its application in constructing elaborate molecular frameworks.

The strategic placement of the chloromethyl group at the 3-position of the chroman ring system facilitates the construction of novel fused heterocyclic systems. This is typically achieved through intramolecular cyclization reactions. By introducing a nucleophilic center elsewhere in the molecule, a subsequent ring-closing reaction can occur at the chloromethyl site, leading to the formation of a new ring fused to the original chroman core. This approach has been explored to generate polycyclic structures, where the chroman unit is annulated with other heterocyclic or carbocyclic rings. rsc.org For instance, ortho-quinone methide (o-QM) intermediates, which share structural motifs with chroman precursors, are known to undergo inverse electron-demand Diels-Alder reactions to create fused-ring systems. rsc.org The principles of these cyclization strategies are applicable to derivatives of this compound to access novel, rigid polycyclic scaffolds of potential interest in materials science and medicinal chemistry.

The chloromethyl group serves as a powerful electrophilic handle for building complex molecular scaffolds through intermolecular reactions. nih.gov It readily undergoes nucleophilic substitution with a variety of heteroatomic nucleophiles (e.g., amines, thiols, alcohols), effectively linking the chroman moiety to other molecular fragments. This synthetic strategy is fundamental for assembling complex structures where the chroman unit is a key substructure.

For example, 3-formylchromones, which are structurally related to chroman derivatives, are used as building blocks in reactions with bifunctional nucleophiles. eurjchem.com These reactions often proceed via an initial condensation, followed by a nucleophilic attack that results in the formation of a new heterocyclic ring. eurjchem.comsemanticscholar.org Similarly, the chloromethyl group in this compound can be displaced by a nucleophile that is part of another heterocyclic system, thereby creating a larger, multi-component molecular architecture. This modular approach allows synthetic chemists to systematically combine different heterocyclic units to explore new regions of chemical space. rsc.org

Medicinal Chemistry Lead Generation and Optimization

The chroman framework is a core component of many biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnih.gov this compound is an ideal starting material for medicinal chemists to generate and optimize lead compounds based on this valuable scaffold. organic-chemistry.org

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of novel bioactive compounds. organic-chemistry.orgnih.gov By reacting it with various nucleophiles, chemists can introduce a diverse array of functional groups and side chains at the 3-position. This allows for systematic Structure-Activity Relationship (SAR) studies, where the biological activity of the resulting derivatives is evaluated to identify key structural features responsible for efficacy and selectivity. nih.gov

For instance, research has shown that substitutions at various positions on the chroman ring significantly influence biological activity. nih.gov The synthesis of 3-substituted chroman-4-one derivatives has led to compounds with potential therapeutic applications. researchgate.net The versatility of this compound allows for the creation of numerous analogs for screening, accelerating the discovery of new drug candidates. rsc.org

Table 1: Examples of Bioactive Compound Classes Derived from Chroman Scaffolds

Compound Class Potential Biological Activity Synthetic Relevance of Precursors
Chroman-4-ones Antimicrobial, Anticancer, Anti-inflammatory mdpi.comnih.gov Used as intermediates for diverse bioactive molecules mdpi.com
Thiochroman (B1618051) Derivatives Antiestrogenic, Antimicrobial nih.govnih.gov Versatile molecules for synthesizing novel heterocycles nih.gov
Fused Chromenopyridines Various, explored in drug discovery nih.gov Synthesized from chromone (B188151) precursors via cascade reactions nih.gov

This table is interactive. Click on the headers to sort.

Beyond therapeutic applications, this compound can be used to develop chemical probes for chemical biology research. A chemical probe is a molecule designed to interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. By attaching a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group—to the chroman scaffold via the reactive chloromethyl handle, tailored probes can be synthesized. These probes can then be used in assays to visualize the localization of a target protein within a cell, identify its binding partners, or measure its activity, providing valuable insights into cellular processes and disease mechanisms.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. youtube.comualberta.ca This approach allows for the high-throughput screening of many compounds simultaneously to identify new "hit" or "lead" compounds with desired biological activity. researchgate.net

This compound is an excellent substrate for combinatorial synthesis due to the reliable reactivity of its chloromethyl group. In a typical library synthesis, a solution of this compound can be dispensed into an array of reaction vessels (e.g., a 96-well plate). A different nucleophilic reactant is then added to each well, leading to the parallel synthesis of a unique chroman derivative in each vessel. mdpi.com This process can be automated to generate libraries containing hundreds or thousands of distinct compounds. researchgate.net The resulting library of chroman derivatives can then be screened against various biological targets to identify compounds with promising therapeutic potential, significantly accelerating the early stages of drug discovery. rsc.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-formylchromones
Chroman-4-ones
Thiochromans
Chromenopyridines

Automated Synthesis of Chroman Derivative Libraries

The efficient construction of large collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. Automated synthesis platforms, which enable high-throughput and parallel synthesis, are instrumental in this endeavor. The structure of this compound makes it a suitable building block for such automated processes.

The key to its utility in this context is the reactive C-Cl bond in the chloromethyl group. This group can readily undergo nucleophilic substitution reactions with a diverse range of nucleophiles. In an automated synthesis setup, this compound can be dispensed into an array of reaction vessels, followed by the addition of a library of different nucleophiles to each vessel. This parallel approach allows for the rapid generation of a large library of 3-substituted chroman derivatives.

Illustrative Reaction Scheme for Automated Parallel Synthesis:

Table 1: Representative Nucleophiles for Automated Synthesis of Chroman Derivatives

Nucleophile ClassExample NucleophileResulting LinkagePotential Derivative Subclass
AlcoholsPhenol (B47542)Ether3-(Phenoxymethyl)chromans
ThiolsThiophenolThioether3-(Phenylthiomethyl)chromans
AminesPiperidineAmine3-(Piperidin-1-ylmethyl)chromans
CarboxylatesSodium BenzoateEster3-(Benzoyloxymethyl)chromans
AzidesSodium AzideAzide3-(Azidomethyl)chromans

This high-throughput approach can generate a multitude of derivatives with varied physicochemical properties, which can then be screened for biological activity or other desired characteristics. While specific examples detailing the automated synthesis of libraries directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of this compound aligns well with the principles of parallel synthesis used in creating diverse chemical libraries.

Scaffold Decoration for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to produce a collection of structurally diverse and complex small molecules from a common starting material. nih.gov This is in contrast to target-oriented synthesis, which focuses on the synthesis of a single, predetermined molecule. A key tactic in DOS is "scaffold decoration," where a core molecular structure (the scaffold) is elaborated with various chemical appendages to explore a wider region of chemical space.

The chroman ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound serves as an excellent starting point for the decoration of this privileged scaffold. The reactive chloromethyl group acts as a handle for attaching a wide variety of chemical moieties, thereby "decorating" the chroman core.

This approach allows for the systematic modification of the properties of the chroman scaffold, such as its size, shape, and functionality. By reacting this compound with a diverse set of building blocks, chemists can generate a library of compounds with significant structural variation, increasing the probability of discovering molecules with novel biological activities.

Table 2: Examples of Scaffold Decoration Strategies Using this compound

Decoration StrategyReactant TypeResulting Functional GroupPotential for Further Diversification
EtherificationSubstituted PhenolsAryl EtherThe attached aryl ring can bear various substituents.
AminationPrimary/Secondary AminesSecondary/Tertiary AmineThe attached amine can be part of a larger, more complex structure.
ThioetherificationAlkyl/Aryl ThiolsThioetherThe attached alkyl or aryl group can be further functionalized.
EsterificationCarboxylic AcidsEsterThe R-group of the carboxylic acid can be varied extensively.

The versatility of this compound as a precursor for scaffold decoration makes it a valuable tool in the quest for new chemical probes and drug candidates. The ability to readily introduce a wide range of chemical functionalities onto the chroman core allows for the creation of compound libraries with a high degree of molecular diversity, which is a key objective of diversity-oriented synthesis.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Chroman Research

For chroman compounds, AI can be used to:

Predict Reaction Success: Algorithms can analyze the structure of 3-(Chloromethyl)chroman and potential reaction partners to predict the likelihood of a successful reaction, thereby minimizing failed experiments. digitellinc.com

Optimize Reaction Conditions: AI systems can suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield of desired chroman derivatives. technologynetworks.com

Forecast Regioselectivity: In reactions where multiple isomers can be formed, machine learning models, such as graph transformer neural networks (GTNN), can predict the most likely substitution pattern on the chroman ring. digitellinc.com

Table 1: Applications of AI/ML in Predictive Synthesis of Chroman Compounds

AI/ML Application Description Potential Impact on Chroman Research
Forward-Reaction Prediction Predicts the product(s) of a reaction given the starting materials and conditions. nih.gov Accelerates the discovery of new reactions and derivatives of this compound.
Yield Prediction Estimates the percentage yield of a reaction. digitellinc.com Helps prioritize high-yielding synthetic routes, improving efficiency.
Regioselectivity Prediction Determines the position of chemical modification on a molecule. digitellinc.com Guides the synthesis of specific chroman isomers with desired functionalities.
Automated Synthesis AI-driven platforms that design and execute experiments. technologynetworks.com Enables high-throughput synthesis and screening of chroman derivative libraries.

De novo drug design is a computational strategy that generates entirely new molecular structures with desired properties, rather than screening existing compound libraries. nih.govtuni.fi Machine learning, particularly deep reinforcement learning (DRL), has become a powerful tool in this area. nih.gov DRL combines deep neural networks with reinforcement learning, where the model is "rewarded" for generating molecules that meet specific predefined criteria. nih.govtuni.fi

Various types of artificial neural networks are employed in this process:

Recurrent Neural Networks (RNNs): Generate novel chemical structures represented as SMILES strings.

Generative Adversarial Networks (GANs): Consist of two competing networks, a generator and a discriminator, to create realistic and novel molecular structures.

Autoencoders: Learn a compressed representation of molecular structures, which can then be used to generate new molecules. nih.govtuni.fi

In the context of chroman research, these de novo design methods can be used to generate novel chroman derivatives with optimized properties for specific applications, such as enhanced biological activity or specific optoelectronic characteristics. nih.gov By defining a set of desired parameters, researchers can guide the AI to explore the vast chemical space and propose innovative chroman-based structures that might not be conceived through traditional medicinal chemistry approaches. mdpi.com

Sustainable and Green Synthesis of Chroman Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like chromans.

Traditional methods for the synthesis and modification of chromans can involve harsh reagents and generate significant hazardous waste. nih.gov The development of green synthetic routes for this compound and its derivatives is an active area of research, focusing on alternative energy sources, environmentally benign solvents, and recyclable catalysts. researchgate.netgoogle.com

Key green chemistry approaches applicable to chroman synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction, often leading to higher yields and shorter reaction times under mild conditions. nih.govresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol-water mixtures significantly reduces the environmental footprint of the synthesis. sharif.edunih.gov

Heterogeneous Catalysts: Employing solid catalysts, such as nano-kaoline or supported heteropolyacids, simplifies product purification and allows for the catalyst to be recovered and reused, minimizing waste. sharif.eduresearchgate.net

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step (one-pot synthesis) improves atom economy and reduces the number of purification steps required. sharif.edu

Table 2: Comparison of Green vs. Traditional Synthesis Methods for Chroman-like Scaffolds

Feature Traditional Methods Green Synthetic Methods
Energy Source Conventional heating (oil baths, heating mantles) Microwaves, Ultrasound researchgate.netnih.gov
Solvents Often uses toxic, volatile organic compounds Water, Ethanol, Ionic Liquids, Solvent-free conditions sharif.edueurekaselect.com
Catalysts Homogeneous catalysts, often strong acids/bases Recyclable heterogeneous catalysts (e.g., nano-zeolites) sharif.edu
Reaction Time Often several hours to days Minutes to a few hours sharif.edu
Waste Generation Higher, due to solvent use and catalyst disposal Lower, due to solvent choice and catalyst recyclability nih.gov

Applications in Functional Materials Science

Functional materials are designed to possess specific properties that can be harnessed for technological applications. u-bordeaux.fruni-marburg.de Organic materials, particularly those with conjugated electronic systems, are of great interest for use in optoelectronics due to their tunable properties, light weight, and potential for use in flexible devices. mdpi.comsigmaaldrich.com

The chroman scaffold is a component of many molecules that interact with light, and its derivatives are being explored for their potential in optoelectronic devices. researchgate.net Organic electronics is a field that utilizes carbon-based semiconductors for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sigmaaldrich.comdeutscher-apotheker-verlag.de

The properties of chroman derivatives that make them attractive for these applications include:

Tunable Electronic Properties: The electronic characteristics, such as the HOMO-LUMO energy gap, can be modified by adding different substituents to the chroman core. This allows for the fine-tuning of their light absorption and emission properties. mdpi.com

High Charge-Carrier Mobility: For applications in transistors and solar cells, efficient transport of electrical charges through the material is crucial. researchgate.net

Photochemical Stability: Materials used in optoelectronic devices must be stable under prolonged exposure to light and electrical fields. researchgate.net

Chroman derivatives, synthesized from precursors like this compound, could be incorporated into polymers or used as small molecules in various layers of optoelectronic devices. mdpi.com For example, they could function as charge transport materials in solar cells or as emissive components in OLEDs. sigmaaldrich.com The ability to modify the chroman structure provides a pathway to develop new materials tailored for next-generation flexible and transparent electronics. mdpi.com

Table 3: Potential Optoelectronic Applications of Chroman Derivatives

Device Function of Chroman Derivative Desired Properties
Organic Light-Emitting Diodes (OLEDs) Emitter layer, host material, or charge-transport layer High photoluminescence quantum yield, good thermal stability, appropriate energy levels. mdpi.com
Organic Photovoltaics (OPVs) Donor or acceptor material in the active layer Broad solar spectrum absorption, high charge mobility, efficient exciton (B1674681) dissociation. sigmaaldrich.com
Organic Field-Effect Transistors (OFETs) Active semiconductor layer High charge-carrier mobility, good solution processability, environmental stability. rsc.org
Photochromic Materials Light-sensitive component for optical switches or data storage Reversible isomerization under light irradiation, distinct optical states. rsc.orgnih.gov

Polymeric Materials Incorporating Chroman Moieties

The incorporation of chroman moieties into polymeric structures is an area of growing interest, driven by the potential to impart unique thermal, optical, and biological properties to the resulting materials. While direct polymerization of this compound is not extensively documented in publicly available research, the principles of polymer chemistry allow for the exploration of several potential polymerization pathways and the properties of the resulting polymers.

One feasible approach involves the synthesis of polymers containing chroman units as pendant groups. This can be achieved by reacting a pre-formed polymer containing suitable reactive sites with a chroman derivative. For instance, polymers with nucleophilic side chains could react with this compound, where the chloromethyl group serves as an electrophilic site for attachment. This method offers a versatile platform for tuning the properties of the final polymer by controlling the nature of the polymer backbone and the density of the incorporated chroman moieties.

An alternative strategy involves the ring-opening polymerization of chroman-containing monomers. While this compound itself is not a typical monomer for ring-opening polymerization, derivatives of chroman with strained ring systems, such as oxetanes, could be employed. For example, the synthesis and polymerization of (chloromethyl)oxetanes have been reported, yielding elastomeric homopolymers caltech.edu. A similar approach with a chroman-based oxetane (B1205548) could lead to novel polyethers with chroman side chains, potentially exhibiting interesting material properties.

The properties of polymers containing chroman moieties are anticipated to be influenced by the rigid and bulky nature of the chroman ring. This can lead to an increase in the glass transition temperature (Tg) of the polymer, resulting in enhanced thermal stability. The incorporation of chroman units can also affect the solubility and mechanical properties of the polymer. For instance, research on phosphorylated-coumarins, which share a similar benzopyran structure with chromans, suggests that such aromatic moieties can enhance the flame-retardant properties of polymers mdpi.com.

The potential applications for polymers incorporating chroman moieties are diverse. Their inherent properties could make them suitable for use in high-performance materials, specialty coatings, and advanced composites. Furthermore, the biological activity associated with many chroman derivatives opens up possibilities for their use in biomedical applications, such as in drug delivery systems or as bioactive materials.

Potential Polymerization Strategy Description Anticipated Polymer Properties Potential Applications
Grafting onto Pre-formed Polymers Reaction of this compound with a polymer containing nucleophilic side chains.Tunable properties based on backbone and grafting density.Functional coatings, specialty adhesives.
Ring-Opening Polymerization Polymerization of a chroman derivative containing a strained ring (e.g., oxetane).Potentially elastomeric with enhanced thermal stability.High-performance elastomers, thermoplastic ethers.

Advanced Mechanistic Investigations of Chemical Transformations

The chemical reactivity of this compound is centered around the chloromethyl group attached to the stereogenic center at the C3 position of the chroman ring. Advanced mechanistic investigations into its chemical transformations are crucial for understanding its reaction pathways, predicting product formation, and optimizing reaction conditions for the synthesis of novel derivatives. These investigations typically employ a combination of computational and experimental techniques.

Detailed Reaction Mechanism Elucidation Using Computational and Experimental Techniques

Computational Approaches:

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of organic reactions. For a molecule like this compound, DFT calculations can be employed to model various potential reaction pathways, such as nucleophilic substitution (SN1 and SN2) and elimination reactions.

Transition State Theory: By calculating the energies of reactants, transition states, and products, the activation energies for different pathways can be determined. This allows for the prediction of the most favorable reaction mechanism under specific conditions. For instance, in a nucleophilic substitution reaction, DFT can help determine whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate.

Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction mechanism. The choice of solvent can significantly influence the stability of intermediates and transition states, thereby altering the reaction pathway.

Stereochemistry: Given the chiral nature of this compound, computational studies can provide insights into the stereochemical outcome of its reactions. For example, in an SN2 reaction, the model would be expected to show the characteristic inversion of stereochemistry at the C3 position.

Studies on related chromone (B188151) derivatives have utilized DFT to investigate molecular geometries, electronic properties, and chemical reactivity, showcasing the utility of these methods in understanding the behavior of the chroman scaffold d-nb.inforesearchgate.net.

Experimental Techniques:

Experimental studies provide the empirical data necessary to validate and refine the predictions made by computational models. For this compound, a key area of investigation would be its solvolysis reactions.

Kinetics Studies: The rate of solvolysis in various solvents can be measured to determine the reaction order and the influence of solvent polarity. For example, the kinetics of solvolysis of structurally similar compounds, such as 1-(3-chloro-4-alkylphenyl)-1-methylethyl chlorides, have been studied in aqueous acetone (B3395972) to determine activation energies and compare observed versus calculated rate constants rsc.org. A similar approach for this compound would involve monitoring the disappearance of the reactant or the appearance of the product over time, often using spectroscopic techniques like UV-Vis or NMR spectroscopy.

Linear Free-Energy Relationships (LFERs): By studying the reaction rates of a series of substituted this compound derivatives, Hammett or Taft plots can be constructed. The slope of these plots provides information about the electronic demands of the transition state and can help to distinguish between different reaction mechanisms.

Product Analysis: Careful analysis of the reaction products, including their stereochemistry, is crucial. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) can be used to identify the products and determine their stereochemical configuration. This information is vital for confirming, for example, whether a substitution reaction proceeds with inversion (characteristic of SN2) or racemization (often indicative of an SN1 pathway).

By combining the predictive power of computational chemistry with the empirical evidence from experimental studies, a detailed and comprehensive understanding of the chemical transformations of this compound can be achieved.

Investigative Technique Information Gained Relevance to this compound
Density Functional Theory (DFT) Transition state energies, reaction pathways, solvent effects, stereochemical predictions.Elucidation of SN1 vs. SN2 pathways, predicting product stereochemistry.
Kinetic Studies Reaction rates, reaction order, activation parameters.Determining the influence of solvent and nucleophile on reaction speed.
Linear Free-Energy Relationships Electronic effects on reaction rates.Understanding the electronic nature of the transition state.
Product Analysis (NMR, MS, HPLC) Structure and stereochemistry of products.Confirming the mechanistic pathway (e.g., inversion for SN2).

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(Chloromethyl)chroman, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis typically involves cyclization of substituted phenols with chloromethylating agents. For example, nucleophilic substitution reactions using chloromethyl ethers or chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) can introduce the chloromethyl group. Purification via flash chromatography (n-hexane/EtOAc gradients) and characterization by melting point analysis and thin-layer chromatography (TLC) are critical for reproducibility .
  • Optimization : Varying solvents (e.g., ethanol vs. acetone), catalysts (e.g., pyrrolidine or benzoic acid), and reaction temperatures can improve yields. Systematic Design of Experiments (DoE) approaches are recommended to identify key variables .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the chroman ring (δ 6.5–7.5 ppm for aromatic protons) and chloromethyl group (δ 4.0–4.5 ppm for -CH₂Cl). Compare with literature data for derivatives like 3-nitro-2H-chromenes .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
    • Chromatography : HPLC with UV detection (λ = 254 nm) validates purity, while GC-MS monitors volatile intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic substitution conditions?

  • Data Analysis : Contradictions often arise from solvent polarity effects (e.g., DMSO vs. THF) or competing elimination pathways. Kinetic studies (e.g., monitoring by ¹H NMR) and computational modeling (DFT) can elucidate transition states and solvent interactions .
  • Case Study : In ethanol, the chloromethyl group may undergo solvolysis, whereas aprotic solvents favor SN2 mechanisms. Control experiments with deuterated solvents (CDCl₃ vs. DMSO-d₆) can isolate solvent effects .

Q. What strategies enable stereochemical control in derivatives of this compound, such as chiral pyrrolidine analogs?

  • Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric alkylation. X-ray diffraction of intermediates (e.g., (S)-3-(Chloromethyl)-pyrrolidine) validates stereochemical outcomes .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymatic) with chiral stationary phases in HPLC to isolate enantiomers .

Q. How can the stability of this compound be evaluated under varying storage and reaction conditions?

  • Degradation Studies :

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.
  • Hydrolytic Stability : Monitor chloride release via ion chromatography in aqueous buffers (pH 1–14) .
    • Reactive Intermediates : Trapping experiments with nucleophiles (e.g., NaN₃) identify transient carbocation or radical species .

Q. What bioactivity screening approaches are suitable for this compound in drug discovery contexts?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive/negative controls (e.g., staurosporine) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 μM) .
    • ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to minimize trial counts while maximizing data quality .
  • Data Reporting : Include raw spectral data (NMR, HRMS) in supplementary materials and validate reproducibility via triplicate runs .
  • Ethical Compliance : Adhere to IUPAC naming conventions and disclose synthetic yields, purity, and spectroscopic artifacts transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.